
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine, also known as BMMA, is a synthetic compound that has been studied for its potential use in scientific research. BMMA is a tetrahydroquinoline derivative that has shown promising results in various studies, making it a subject of interest in the scientific community.
作用机制
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine inhibits PKC activity by binding to the enzyme's catalytic domain, preventing it from phosphorylating its substrate. This leads to the inhibition of downstream signaling pathways that are activated by PKC, resulting in various cellular responses, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic mice, making it a potential therapeutic agent for the treatment of diabetes.
实验室实验的优点和局限性
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine has several advantages as a research tool, including its specificity for PKC and its ability to inhibit PKC activity in vivo. However, its use in lab experiments is limited by its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
未来方向
There are several future directions for the study of 1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine, including the development of more potent and selective PKC inhibitors based on its structure. 1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine can also be used as a tool to study the role of PKC in various diseases, including cancer and diabetes. Additionally, the development of more efficient methods for the synthesis and administration of 1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine can improve its utility as a research tool.
合成方法
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine can be synthesized through a multi-step process involving the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with benzoyl chloride, followed by the reaction of the resulting product with 4-methoxyaniline and sodium hydride. The final step involves the methylation of the amine group using methyl iodide.
科学研究应用
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine has been studied for its potential use as an inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC has also been implicated in the development of various diseases, including cancer, diabetes, and cardiovascular diseases. 1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine has been shown to inhibit PKC activity in vitro and in vivo, making it a potential therapeutic agent for the treatment of these diseases.
属性
产品名称 |
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine |
|---|---|
分子式 |
C25H26N2O3 |
分子量 |
402.5 g/mol |
IUPAC 名称 |
[6-methoxy-4-(4-methoxyanilino)-2-methyl-3,4-dihydro-2H-quinolin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C25H26N2O3/c1-17-15-23(26-19-9-11-20(29-2)12-10-19)22-16-21(30-3)13-14-24(22)27(17)25(28)18-7-5-4-6-8-18/h4-14,16-17,23,26H,15H2,1-3H3 |
InChI 键 |
IAVRDEASBJAPMB-UHFFFAOYSA-N |
SMILES |
CC1CC(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)OC)NC4=CC=C(C=C4)OC |
规范 SMILES |
CC1CC(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)OC)NC4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



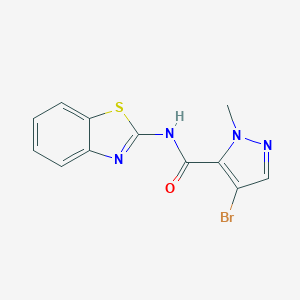

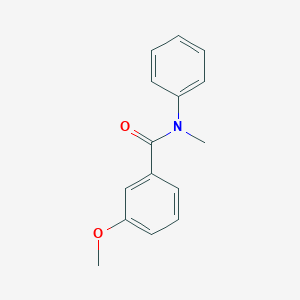
![N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide](/img/structure/B262177.png)
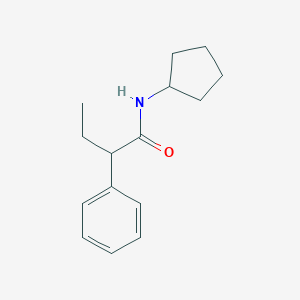

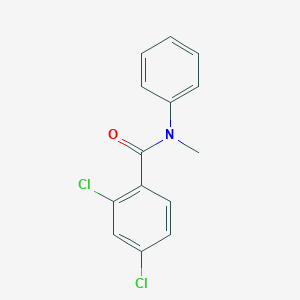

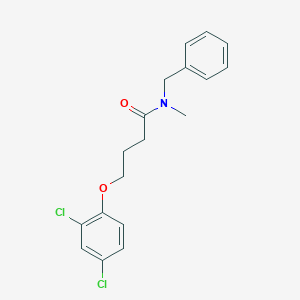
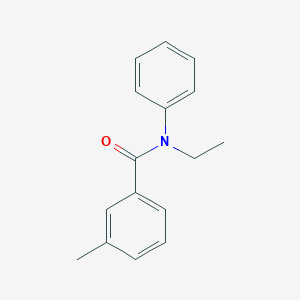
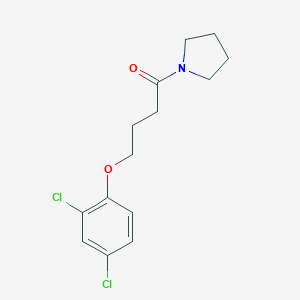
![ethyl {3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B262199.png)
![5-[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B262211.png)
![(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262224.png)